4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
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Overview
Description
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the benzo[d]thiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with a morpholinopropyl side chain.
Preparation Methods
The synthesis of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Morpholinopropyl Side Chain: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base, such as potassium carbonate, to introduce the morpholinopropyl side chain.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar compounds to 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine include:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.
Thiazole Derivatives: Other thiazole derivatives, such as sulfathiazole and ritonavir, also possess diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinopropyl side chain, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-4-5-14-15(13(12)2)18-16(21-14)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXHYNHNHEGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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